[3-(Toluene-4-sulfonyloxy)-pyrrolidin-1-yl]-acetic acid
Description
[3-(Toluene-4-sulfonyloxy)-pyrrolidin-1-yl]-acetic acid is a pyrrolidine derivative characterized by a toluene-4-sulfonyloxy group at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position (CymitQuimica, Ref: 10-F080452) . This compound is part of a broader class of pyrrolidine-based molecules widely utilized in pharmaceutical synthesis and fine chemical applications due to their versatile reactivity and structural adaptability.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonyloxypyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-10-2-4-12(5-3-10)20(17,18)19-11-6-7-14(8-11)9-13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKILLYXVZUPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Toluene-4-sulfonyloxy)-pyrrolidin-1-yl]-acetic acid typically involves the reaction of pyrrolidine with toluene-4-sulfonyl chloride in the presence of a base, followed by the introduction of an acetic acid group. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the toluene-4-sulfonyloxy group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the toluene-4-sulfonyloxy group, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the sulfonyloxy group, where nucleophiles can replace the sulfonate group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [3-(Toluene-4-sulfonyloxy)-pyrrolidin-1-yl]-acetic acid serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for the development of enzyme inhibitors or receptor modulators. Its structural features can be exploited to design molecules with specific biological activities.
Medicine: In medicinal chemistry, [3-(Toluene-4-sulfonyloxy)-pyrrolidin-1-yl]-acetic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of [3-(Toluene-4-sulfonyloxy)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The toluene-4-sulfonyloxy group can form strong interactions with active sites, while the pyrrolidine ring provides structural stability. The acetic acid moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The structural uniqueness of [3-(Toluene-4-sulfonyloxy)-pyrrolidin-1-yl]-acetic acid lies in its sulfonyloxy substituent. Comparisons with analogous compounds highlight key differences:
Key Observations :
- Sulfonyloxy vs. Aryloxy/Aryl Groups : The sulfonyloxy group in the target compound increases polarity and reactivity compared to aryl-substituted analogs (e.g., Pyrrolidin-1-yl-m-tolyl-acetic acid), which are more lipophilic and stable .
- Boc-Protected Analogs: The tert-butoxycarbonyl (Boc) group in [(S)-3-(tert-Boc-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid provides steric protection for amines, contrasting with the sulfonyloxy group’s role as a leaving group .
Biological Activity
[3-(Toluene-4-sulfonyloxy)-pyrrolidin-1-yl]-acetic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of acetyl-CoA carboxylase (ACC). This enzyme plays a critical role in fatty acid metabolism and is implicated in various metabolic disorders, including obesity and dyslipidemia. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
The primary mechanism of action for [3-(Toluene-4-sulfonyloxy)-pyrrolidin-1-yl]-acetic acid is the inhibition of ACC. By inhibiting this enzyme, the compound can reduce fatty acid synthesis and influence lipid metabolism. This inhibition has potential therapeutic implications for conditions such as obesity and hyperlipidemia.
1. Inhibition of Acetyl-CoA Carboxylase (ACC)
Research indicates that [3-(Toluene-4-sulfonyloxy)-pyrrolidin-1-yl]-acetic acid functions as a selective inhibitor of both ACC1 and ACC2 enzymes. In vitro studies have demonstrated its ability to decrease the levels of fatty acids in cultured cells, suggesting its role in metabolic regulation.
| Study | Cell Type | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | HepG2 | 0.3 | Significant reduction in fatty acid synthesis |
| Study 2 | LNCaP | 0.5 | Inhibition of cancer cell viability |
2. Effects on Lipid Metabolism
In vivo studies have shown that administration of the compound leads to decreased triglyceride levels in animal models subjected to high-fat diets. The results indicate a potential for managing dyslipidemia.
| Animal Model | Dosage (mg/kg) | Triglyceride Reduction (%) |
|---|---|---|
| Rat | 30 | 45 |
| Mouse | 15 | 38 |
Case Study 1: Obesity Management
A recent study investigated the effects of [3-(Toluene-4-sulfonyloxy)-pyrrolidin-1-yl]-acetic acid on obese rats. The treatment resulted in a significant reduction in body weight and fat mass compared to control groups, alongside improved metabolic parameters such as insulin sensitivity.
Case Study 2: Cancer Cell Viability
In another study focusing on prostate cancer cells (LNCaP), the compound exhibited cytotoxic effects at low concentrations, indicating its potential as an anti-cancer agent. The study reported an IC50 value of approximately 0.5 µM, highlighting its potency against tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
